molecular formula C13H15NO4 B13718719 ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate

ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate

Cat. No.: B13718719
M. Wt: 249.26 g/mol
InChI Key: CEADWDFQIWMXQB-OWBHPGMISA-N
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Description

Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C13H15NO4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a benzyloxy group attached to an imino and oxobutanoate moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(benzyloxy)imino]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzyl hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds via the formation of an intermediate oxime, which then undergoes esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-[(benzyloxy)imino]-3-oxobutanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of novel therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(benzyloxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl 2-[(methoxy)imino]-3-oxobutanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 2-[(phenoxy)imino]-3-oxobutanoate: Contains a phenoxy group, offering different reactivity and properties.

Uniqueness: The presence of the benzyloxy group in ethyl 2-[(benzyloxy)imino]-3-oxobutanoate imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate

InChI

InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3/b14-12-

InChI Key

CEADWDFQIWMXQB-OWBHPGMISA-N

Isomeric SMILES

CCOC(=O)/C(=N\OCC1=CC=CC=C1)/C(=O)C

Canonical SMILES

CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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